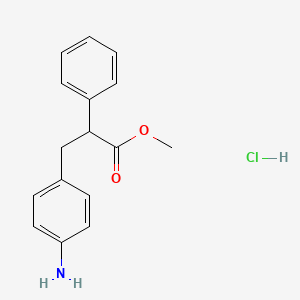

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride

Description

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is a synthetic organic compound featuring a propanoate backbone with a methyl ester group, a phenyl substituent at position 2, and a 4-aminophenyl group at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

methyl 3-(4-aminophenyl)-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12;/h2-10,15H,11,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKVVZGPVQHQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 3-(4-aminophenyl)-2-phenylpropanoic Acid

The starting point is often the corresponding carboxylic acid or nitro-substituted precursor. Esterification is commonly achieved by reacting the acid with methanol in the presence of activating agents or acidic catalysts.

Thionyl Chloride Method: Thionyl chloride is added dropwise to methanol under ice cooling, followed by the addition of the acid. The reaction is stirred at room temperature for extended periods (12–18 hours). After solvent removal, the product is extracted and purified. This method yields methyl esters with high efficiency (up to 99% yield reported) and is widely used due to its simplicity and effectiveness.

Acid-Catalyzed Esterification: Alternatively, refluxing the acid with methanol and a catalytic amount of sulfuric acid for 24 hours can also produce the methyl ester, though typically with slightly lower yields (~74%) compared to the thionyl chloride method.

Nitration and Reduction Steps

When starting from 3-(4-nitrophenyl)-2-phenylpropanoate, the nitro group is reduced to the amino group.

- Catalytic Hydrogenation: Reduction of the nitro group is efficiently performed using hydrogen gas in the presence of palladium on carbon catalyst in ethanol at room temperature. This step typically requires 3 hours and affords the amino ester in high yields (~87%).

Formation of Hydrochloride Salt

The free amine is often converted to its hydrochloride salt to improve stability and handling.

- This is achieved by treating the amino ester with hydrochloric acid in an appropriate solvent, often resulting in crystalline hydrochloride salts suitable for further applications.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | 3-(4-aminophenyl)-2-phenylpropanoic acid, MeOH, SOCl2, ice cooling, rt, 12–18 h | 98–99 | High yield, efficient method |

| 2 | Nitration (if starting from amino) | N/A (starting from nitro compound) | N/A | Usually pre-prepared nitro intermediate |

| 3 | Reduction | H2, Pd/C catalyst, EtOH, rt, 3 h | ~87 | Smooth reduction to amino group |

| 4 | Hydrochloride formation | HCl in suitable solvent | Quantitative | Stabilizes amine as hydrochloride salt |

Some patents describe multi-step syntheses involving protection/deprotection strategies, racemization control, or ester formation prior to or during racemization to ensure enantiomeric purity.

Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) is common in related amide bond formations but less relevant for direct esterification of this compound.

Purification techniques such as recrystallization, silica gel chromatography, and preparative HPLC are employed to obtain high-purity products.

The thionyl chloride-mediated esterification method consistently demonstrates superior yields (up to 99%) and operational simplicity compared to acid-catalyzed reflux methods.

Catalytic hydrogenation reduction is favored for converting nitro to amino groups due to mild conditions and minimal side reactions.

The formation of hydrochloride salts improves compound stability and facilitates handling, storage, and further chemical transformations.

| Method | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride Esterification | SOCl2, MeOH, ice cooling, rt, 12–18 h | 98–99 | High yield, mild conditions | Requires careful handling of SOCl2 |

| Acid-Catalyzed Esterification | H2SO4, MeOH, reflux, 24 h | ~74 | Simple reagents | Longer reaction time, lower yield |

| Catalytic Hydrogenation | H2, Pd/C, EtOH, rt, 3 h | ~87 | Clean reduction, mild conditions | Requires hydrogenation setup |

| Hydrochloride Salt Formation | HCl in solvent | Quantitative | Stabilizes amine | Requires acid handling |

The preparation of methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is well-established through efficient esterification of the corresponding acid using thionyl chloride and methanol, followed by catalytic hydrogenation to reduce nitro intermediates to amines, and subsequent conversion to the hydrochloride salt. These methods provide high yields and purity, making them suitable for both laboratory-scale synthesis and potential industrial applications. The choice of method depends on available reagents, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Scientific Research Applications

-

Drug Synthesis

- The compound has been utilized in the synthesis of novel anticancer agents. For instance, it was involved in the Michael reaction to create derivatives that showed activity against human cancer cell lines such as HCT-116 and MCF-7.

- In a study, methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride was used to synthesize azobenzene amino acids, which are valuable in developing photoswitchable compounds for targeted drug delivery systems .

- Histone Deacetylase Inhibitors

-

Neuropharmacology

- The compound has been investigated for its role as an NMDA receptor antagonist. Research focused on the synthesis and structure–activity relationships of amide-based biaryl compounds has highlighted the potential of methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride in modulating neuropharmacological pathways .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of derivatives synthesized from methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride, compounds were tested against various cancer cell lines. The results indicated significant cytotoxicity against HCT-116 and MCF-7 cells, suggesting that modifications to the compound could enhance its efficacy as an anticancer agent.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | HCT-116 | 15.2 |

| Compound B | MCF-7 | 8.6 |

Case Study 2: Photoswitchable HDAC Inhibitors

A series of experiments demonstrated that incorporating methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride into photoswitchable azobenzene structures allowed for controlled inhibition of histone deacetylases upon exposure to light. This innovative approach provided insights into temporal control over therapeutic effects.

| Condition | Light Exposure | HDAC Activity (%) |

|---|---|---|

| No Light | - | 100 |

| Visible Light | 1 hour | 30 |

| UV Light | 1 hour | 10 |

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Functional Group Impact on Properties

- In contrast, the fluorophenyl analog () balances lipophilicity and electronegativity, which may enhance receptor-binding specificity in drug design .

Stability and Reactivity :

The phthalimide-substituted analog () exhibits higher steric hindrance, likely improving resistance to enzymatic degradation. However, its bulkiness may limit solubility . The ethyl ester in this compound, compared to the methyl ester in the target, could slow hydrolysis, extending metabolic half-life.- Electronic Effects: Fluorine () and chlorine () substituents introduce electron-withdrawing effects, altering the compound’s acidity and reactivity. For example, the 4-fluorophenyl group in Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride may enhance interactions with aromatic residues in biological targets .

Biological Activity

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by case studies and data tables.

The biological activity of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is primarily attributed to its structural components, particularly the amine group and aromatic rings . These features allow the compound to engage in various molecular interactions:

- Hydrogen Bonding : The amine group can form hydrogen bonds with active sites on enzymes and receptors, potentially inhibiting their activity.

- π-π Interactions : The aromatic rings can participate in π-π stacking interactions with other aromatic systems, enhancing binding affinity and specificity for biological targets.

This dual capability suggests that the compound may modulate the activity of specific enzymes or receptors, which is crucial for its therapeutic potential.

Biological Activity

Research indicates that Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride exhibits various biological activities, particularly in the context of drug development:

Case Study 1: Acetylcholinesterase Inhibition

A study on related compounds demonstrated that derivatives of 3-(4-aminophenyl)-coumarin showed selective inhibition of AChE with IC50 values as low as 0.091 µM. This suggests that Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride could have similar or enhanced inhibitory effects, warranting further investigation .

Case Study 2: Cytokine Inhibition

Research on phenolic amides indicates that compounds with similar structures can inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha in LPS-stimulated THP-1 cells. These findings highlight a potential avenue for Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride, and how is the product characterized?

Answer:

The synthesis typically involves catalytic hydrogenation and ester hydrolysis. For example, ethyl 3-(4-aminophenyl)propanoate can be hydrolyzed under alkaline conditions (e.g., NaOH) followed by acidification with HCl to yield the hydrochloride salt . Advanced routes may use Pd/C-catalyzed hydrogenation to reduce nitro or protected amino intermediates, as seen in analogous compounds . Characterization relies on NMR (e.g., ¹H/¹³C chemical shifts for aromatic protons and ester groups) and mass spectrometry (e.g., molecular ion peaks matching the formula C₁₆H₁₆ClNO₂) to confirm structure and purity .

Basic: What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm for phenyl/aminophenyl groups) and ester methyl groups (δ ~3.6 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC: Purity assessment (≥95%) via reverse-phase chromatography with UV detection at 254 nm, as applied to structurally similar compounds .

Advanced: How can researchers optimize reaction conditions to improve yield and reduce by-products in the synthesis?

Answer:

- Catalyst Screening: Substitute Pd/C with Pd(OAc)₂ or PtO₂ to enhance hydrogenation efficiency for nitro intermediates .

- Solvent Optimization: Use ethanol or THF for better solubility of intermediates, minimizing side reactions .

- Temperature/Pressure Control: Maintain hydrogenation at 40–60 psi and 25–40°C to balance reaction rate and selectivity .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes by-products, while recrystallization from ethanol/water improves crystalline purity .

Advanced: What methodologies are employed to resolve discrepancies in spectral data during structural elucidation?

Answer:

- Cross-Validation: Combine 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for diastereomeric impurities .

- X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., chiral centers) if single crystals are obtainable .

- Isotopic Labeling: Use ¹⁵N-labeled amines to confirm amino group positions in MS/MS fragmentation .

- Comparative Analysis: Benchmark spectral data against structurally validated analogs (e.g., ethyl 3-(4-fluorophenyl)propiolate derivatives) .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of fine powders .

- Spill Management: Neutralize acidic spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

- Storage: Keep in airtight containers at –20°C, protected from light and moisture to prevent decomposition .

Advanced: How does the compound's stability vary under different storage conditions, and what analytical methods detect degradation?

Answer:

- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) reveal hydrolysis of the ester group to the free acid. Monitor via HPLC (retention time shifts) and TLC (new spots) .

- Light Sensitivity: UV exposure (254 nm) induces aryl-amine oxidation; track via UV-Vis absorbance changes (λmax ~350 nm) .

- Mass Spectrometry: Degradation products (e.g., 3-(4-aminophenyl)-2-phenylpropanoic acid) are identified via LC-MS/MS .

Basic: What are the key solubility and physicochemical properties relevant to experimental design?

Answer:

- Solubility: Moderately soluble in polar solvents (methanol, DMSO) but poorly soluble in water (<1 mg/mL) .

- pKa: The amino group (pKa ~4.5) protonates under acidic conditions, enhancing aqueous solubility for biological assays .

- Melting Point: Expected range: 190–195°C (dec.), based on analogous hydrochloride salts .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Analog Synthesis: Modify substituents (e.g., replace methyl ester with ethyl or tert-butyl esters) to assess esterase stability .

- Pharmacological Profiling: Test in vitro bioactivity (e.g., enzyme inhibition, receptor binding) using derivatives with varying aryl substitutions (e.g., 4-fluoro vs. 4-methoxy) .

- Computational Modeling: Docking studies (e.g., AutoDock) predict binding interactions with target proteins, guiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.